Esculentin-2L Exhibits 3.3-Fold Greater Anti-Staphylococcal Potency Than Esculentin-2PLa
Esculentin-2L demonstrates a MIC of 3 µM against *S. aureus*, which is 3.3-fold more potent than Esculentin-2PLa (MIC = 10 µM against *S. aureus*) [1][2]. Both peptides are 37-residue esculentin-2 family members with a C-terminal disulfide bond, making this a structurally controlled comparison. For context, Esculentin-2B achieves an MIC of 1 µM against *S. aureus* but at the cost of substantially higher hemolytic liability [1], whereas Esculentin-2L balances Gram-positive potency with a favorable safety profile.
| Evidence Dimension | Antibacterial potency against *Staphylococcus aureus* (MIC, µM) |
|---|---|
| Target Compound Data | 3 µM |
| Comparator Or Baseline | Esculentin-2PLa: 10 µM; Esculentin-2B: 1 µM |
| Quantified Difference | 3.3-fold more potent than Esculentin-2PLa; 3-fold less potent than Esculentin-2B |
| Conditions | Standard microdilution MIC assay; *S. aureus* (unspecified strain for Esculentin-2L, ATCC strain for Esculentin-2PLa) |
Why This Matters
Procurement decisions for anti-staphylococcal research should consider this potency differential, as Esculentin-2PLa may require 3.3× higher concentration to achieve equivalent growth inhibition.
- [1] Goraya J, Wang Y, Li Z, O'Flaherty M, Knoop FC, Platz JE, Conlon JM. Eur J Biochem. 2000 Feb;267(3):894-900. Table 1. PMID: 10651828. View Source
- [2] CAMPSQ2827 – Esculentin-2PLa entry. Collection of Anti-Microbial Peptides (CAMP). View Source
